molecular formula C8H9BF3K B3379691 Potassium trifluoro[(3-methylphenyl)methyl]boranuide CAS No. 1707202-97-8

Potassium trifluoro[(3-methylphenyl)methyl]boranuide

Cat. No.: B3379691
CAS No.: 1707202-97-8
M. Wt: 212.06
InChI Key: YNPCJQWTNMEYPL-UHFFFAOYSA-N
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Description

Potassium trifluoro[(3-methylphenyl)methyl]boranuide (C₈H₉BF₃K) is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a benzyl group substituted with a meta-methyl group on the aromatic ring, coordinated to a trifluoroborate anion and a potassium counterion. This compound is valued for its stability, ease of handling, and compatibility with diverse coupling partners.

Properties

IUPAC Name

potassium;trifluoro-[(3-methylphenyl)methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-7-3-2-4-8(5-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPCJQWTNMEYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC(=C1)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707202-97-8
Record name potassium trifluoro[(3-methylphenyl)methyl]boranuide
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[(3-methylphenyl)methyl]boranuide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl bromide with potassium trifluoroborate in the presence of a palladium catalyst. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(3-methylphenyl)methyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form boranes or other reduced boron species.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions often require specific temperatures and inert atmospheres to proceed efficiently.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

In chemistry, potassium trifluoro[(3-methylphenyl)methyl]boranuide is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, making it a crucial tool in organic synthesis.

Biology and Medicine

While specific biological and medicinal applications of this compound are less documented, its derivatives and related compounds are often explored for their potential in drug discovery and development. The ability to form complex molecules through cross-coupling reactions makes it valuable in synthesizing biologically active compounds.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its stability and reactivity make it a versatile reagent for various industrial applications.

Mechanism of Action

The mechanism of action of potassium trifluoro[(3-methylphenyl)methyl]boranuide in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition, transmetallation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The meta-methyl substituent distinguishes this compound from analogs with para-methyl or halogenated aryl groups. For example:

  • Potassium trifluoro[(3-fluorophenyl)methyl]boranuide (CAS 2126821-95-0) introduces electron-withdrawing fluorine, increasing electrophilicity at the boron center compared to the electron-donating methyl group in the target compound .

Data Table 1: Substituent Comparison

Compound Name Substituent CAS Number Molecular Weight Purity Reactivity Trend (vs. Target)
Potassium trifluoro[(3-methylphenyl)methyl]boranuide 3-Me Not explicitly provided ~212.17 95–98% Baseline
Potassium trifluoro[(4-methylphenyl)methyl]boranuide 4-Me 1422539-95-4 ~212.17 97% Higher coupling efficiency
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide 3-F 2126821-95-0 ~216.01 98% More electrophilic boron

Heterocyclic and Alkenyl Analogs

Compounds with non-aromatic substituents exhibit distinct reactivity:

  • Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate(1-) (C₄H₅BF₃KN₂, 188.002 g/mol) features a pyrazole ring, enhancing solubility in polar solvents but reducing thermal stability compared to aryl-substituted borates .
  • Potassium vinyltrifluoroborate (C₂H₃BF₃K, 135.94 g/mol) is highly reactive in couplings but prone to decomposition under acidic conditions, unlike the more stable benzyl-substituted target compound .

Data Table 2: Functional Group Comparison

Compound Name Functional Group Molecular Weight Stability Key Application
This compound Aryl (benzyl) ~212.17 High Biphenyl synthesis
Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate(1-) Heterocyclic 188.002 Moderate Drug candidate synthesis
Potassium vinyltrifluoroborate Alkenyl 135.94 Low Alkene functionalization

Electronic and Steric Modulation

  • Electron-withdrawing groups (e.g., nitro in Potassium 3-nitrophenyltrifluoroborate , CAS 850623-64-2) increase boron’s electrophilicity, accelerating oxidative addition in cross-couplings but reducing shelf life .
  • Methoxy-substituted analogs (e.g., Potassium trifluoro(3-methoxypropyl)boranuide , C₄H₉BF₃KO) exhibit improved solubility in ethers and alcohols, whereas the target’s methyl group favors lipophilic media .

Biological Activity

Potassium trifluoro[(3-methylphenyl)methyl]boranuide, with the molecular formula C8_8H9_9BF3_3, is a member of the organotrifluoroborate family. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, and its biological activity, which is an area of growing interest in medicinal chemistry.

  • Molecular Formula : C8_8H9_9BF3_3
  • SMILES : B-(F)(F)F
  • InChI : InChI=1S/C8H9BF3/c1-7-3-2-4-8(5-7)6-9(10,11)12/h2-5H,6H2

This compound features a boron atom bonded to a trifluoromethyl group and a 3-methylphenyl group, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals. The mechanism involves:

  • Oxidative Addition : The organotrifluoroborate reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
  • Transmetalation : The organotrifluoroborate transfers its aryl group to the palladium complex.
  • Reductive Elimination : The biaryl product is formed, regenerating the palladium catalyst.

These reactions are crucial for synthesizing compounds with significant biological activities, including anticancer and anti-inflammatory properties.

Cross-Coupling Reactions

A study demonstrated the successful application of this compound in various cross-coupling reactions. The optimal conditions included using palladium catalysts and bases like potassium carbonate under an inert atmosphere at elevated temperatures (50-100°C). The yields of biaryl products were significantly enhanced when using this compound as a reagent .

Comparative Analysis

The efficacy of this compound can be compared with other similar compounds:

Compound NameYield (%)Reaction Conditions
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide68%Pd(OAc)2_2, Cs2_2CO3_3, 100°C
Potassium thiophene-3-trifluoroborate (RBF3_3K)Not specifiedVarious conditions tested

This table illustrates that while yields vary among different organotrifluoroborates, this compound shows promising potential as a versatile reagent in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium trifluoro[(3-methylphenyl)methyl]boranuide
Reactant of Route 2
Potassium trifluoro[(3-methylphenyl)methyl]boranuide

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